9-Methylanthracene-D12
Overview
Description
9-Methylanthracene-D12 is a deuterium-labeled derivative of 9-methylanthracene. This compound is widely used in scientific research due to its unique properties, including its stability and optoelectronic characteristics. The deuterium labeling makes it particularly useful in various analytical and tracing applications.
Preparation Methods
The synthesis of 9-Methylanthracene-D12 typically involves the deuteration of 9-methylanthracene. One common method includes the reaction of 9-methylanthracene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.
Chemical Reactions Analysis
9-Methylanthracene-D12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form bromomethyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methylanthracene-D12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials due to its optoelectronic properties.
Mechanism of Action
The mechanism of action of 9-Methylanthracene-D12 involves its interaction with specific molecular targets. For instance, in cancer research, derivatives of 9-methylanthracene have been shown to activate the p53 protein, leading to cell cycle arrest and apoptosis in glioblastoma cells . This involves the suppression of MDM4 protein expression and upregulation of p53 protein levels.
Comparison with Similar Compounds
9-Methylanthracene-D12 can be compared with other similar compounds such as:
9-Methylanthracene: The non-deuterated version, which lacks the stability and tracing capabilities provided by deuterium labeling.
9,10-Dimethylanthracene: Another derivative with different substitution patterns, affecting its reactivity and applications.
Anthracene: The parent compound, which serves as a basis for various derivatives with diverse chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical and tracing studies.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPAVAKSZHMBP-VVAQFOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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